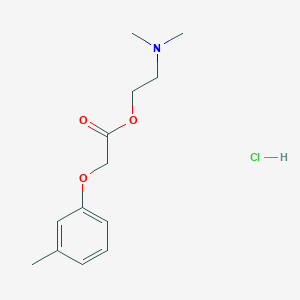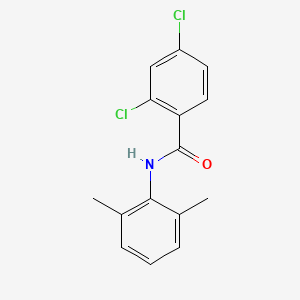![molecular formula C25H20FNO5S B4024108 5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4024108.png)
5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidinedione derivatives involves various chemical reactions aimed at introducing specific functional groups to achieve desired biological activities. Studies have demonstrated methods for preparing these derivatives by reacting certain precursor molecules under controlled conditions. For example, a related synthesis process described the preparation of thiazolidine-2,4-diones by reacting with genetically obese and diabetic mice, highlighting the importance of the 5-(4-oxybenzyl) moiety for substantial activity (Sohda et al., 1982).
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives plays a crucial role in their biological activity. For instance, the crystal structure of a similar compound revealed a twist conformation of the thiazolidinone ring, with specific angles between the phenyl and thiadiazole rings contributing to its molecular geometry and potential interactions with biological targets (Li-he Yin et al., 2008).
Chemical Reactions and Properties
Thiazolidinediones undergo various chemical reactions that modify their chemical properties and biological activities. For instance, the oxidative dethionation of N-substituted-5-arylmethylidene rhodanines to thiazolidine-2,4-diones using diacetoxyiodobenzene showcases a method to alter the chemical structure for enhanced properties (Singh & Devi, 2017).
Physical Properties Analysis
The physical properties of thiazolidinedione derivatives, including solubility, melting point, and crystal structure, are essential for their formulation and biological efficacy. For example, the preparation of a Meldrum's acid compound demonstrated specific crystallographic characteristics, highlighting the importance of structural analysis in understanding the compound's physical properties (Wulan Zeng, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, stability, and degradation pathways, define the therapeutic potential of thiazolidinedione derivatives. Research has shown that these compounds exhibit a range of biological activities, including antimicrobial and antifungal effects, based on their chemical structure and functional groups (Abd Alhameed et al., 2019).
Propriétés
IUPAC Name |
(5Z)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5S/c1-30-20-6-4-3-5-19(20)27-24(28)23(33-25(27)29)14-17-9-12-21(22(13-17)31-2)32-15-16-7-10-18(26)11-8-16/h3-14H,15H2,1-2H3/b23-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKISYDWFFCYSY-UCQKPKSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-{[5-(3-chlorophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4024034.png)

![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4024046.png)
![3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4024065.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4024075.png)
![2-[4-(cyclobutylmethyl)-1-piperazinyl]nicotinamide](/img/structure/B4024076.png)
![N,4,7,7-tetramethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4024083.png)
![6-acetyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4024091.png)
![N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-3-phenylpropanamide](/img/structure/B4024097.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4024103.png)
![2,3-dimethyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B4024120.png)

![methyl 1-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4024133.png)